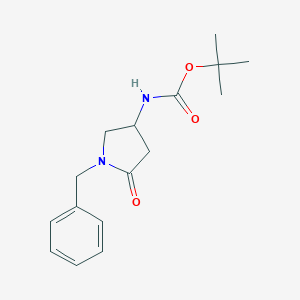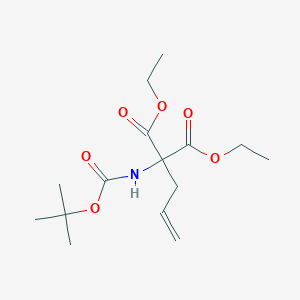
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate (DEAB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DEAB is a malonic acid derivative that has an allyl group and a tert-butoxycarbonylamino group attached to the malonate moiety.
作用机制
The mechanism of action of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate involves the inhibition of ALDH activity. ALDH is an enzyme that plays a crucial role in the metabolism of aldehydes. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate binds to the active site of ALDH and inhibits its activity. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate leads to the accumulation of toxic aldehydes, which induces differentiation or apoptosis of stem cells or cancer cells, respectively.
生化和生理效应
The biochemical and physiological effects of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate are primarily related to its inhibition of ALDH activity. The accumulation of toxic aldehydes due to the inhibition of ALDH activity can lead to various cellular responses, such as differentiation or apoptosis. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been shown to induce oxidative stress, which can lead to cell death.
实验室实验的优点和局限性
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a wide range of concentrations. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is also stable and can be stored for extended periods without significant degradation. However, Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has some limitations for lab experiments. It is toxic and can induce oxidative stress, which can affect the results of experiments. Therefore, caution must be exercised when using Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in lab experiments.
未来方向
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has significant potential for future research. One of the most promising areas of research is in the development of cancer therapies. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another area of research is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells, which can be used to generate specific cell types for tissue engineering and regenerative medicine. Further research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in these areas.
Conclusion:
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is a chemical compound that has significant potential in scientific research. Its inhibition of ALDH activity has important implications for the study of stem cells and cancer cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has several advantages for lab experiments, but caution must be exercised due to its toxicity. Future research is needed to explore the full potential of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate in cancer therapy and regenerative medicine.
合成方法
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate can be synthesized using a multistep process that involves the reaction of diethyl malonate with allyl bromide to form diethyl 2-allylmalonate. This intermediate is then reacted with tert-butoxycarbonyl azide to form diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate. The synthesis of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been used in various scientific research applications. One of the most significant applications of Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate is in the study of stem cells. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to inhibit ALDH (aldehyde dehydrogenase) activity, which is essential for the maintenance of stem cells. The inhibition of ALDH activity by Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has been shown to induce differentiation of stem cells into specific cell types. Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate has also been used in the study of cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
属性
CAS 编号 |
135722-55-3 |
|---|---|
产品名称 |
Diethyl 2-allyl-2-(tert-butoxycarbonylamino)malonate |
分子式 |
C15H25NO6 |
分子量 |
315.36 g/mol |
IUPAC 名称 |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C15H25NO6/c1-7-10-15(11(17)20-8-2,12(18)21-9-3)16-13(19)22-14(4,5)6/h7H,1,8-10H2,2-6H3,(H,16,19) |
InChI 键 |
JZHKOSHRDYOGFE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)C(CC=C)(C(=O)OCC)NC(=O)OC(C)(C)C |
同义词 |
DIETHYL 2-ALLYL-2-(TERT-BUTOXYCARBONYLAMINO)MALONATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



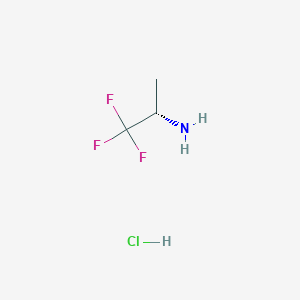
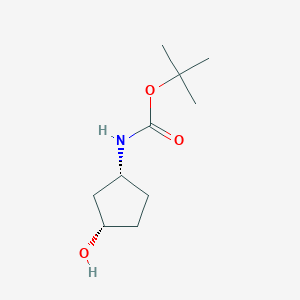
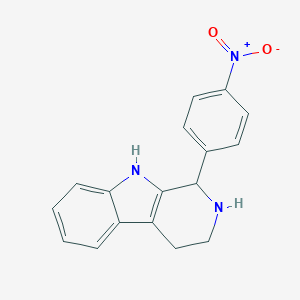
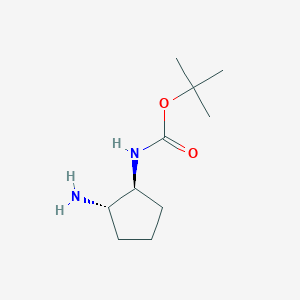
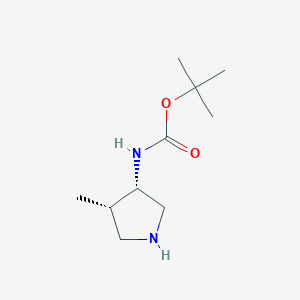
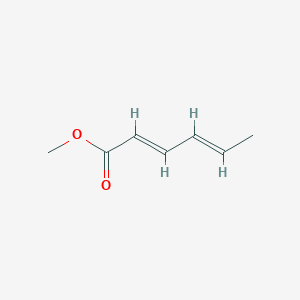
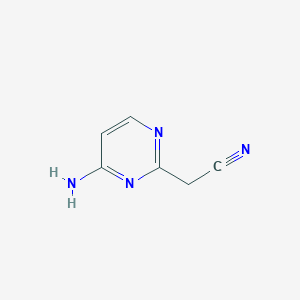

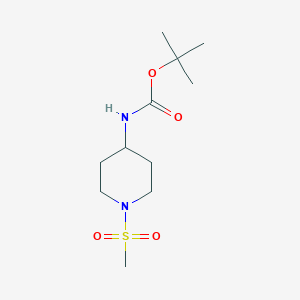
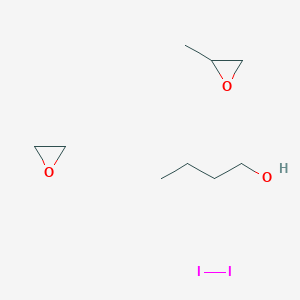


![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)
